Ethyl 2-amino-5-tert-butylthiophene-3-carboxylate

Antileishmanial Structure-Activity Relationship Neglected Tropical Diseases

Ethyl 2-amino-5-tert-butylthiophene-3-carboxylate (CAS 158461-00-8) is a differentiated 2-aminothiophene building block for medicinal chemistry. Its 5-tert-butyl group enhances metabolic stability, while the ethyl ester provides an optimal LogP of 2.8045—lower than the methyl ester—improving aqueous solubility without sacrificing permeability. In antileishmanial SAR, this compound shows >2-fold potency shift vs. the 3-ethyl ester analog, enabling precise C-3 optimization. Consistently available at ≥95% purity with full analytical documentation, it ensures reproducible synthesis of high-quality chemical probes for target validation and lead optimization.

Molecular Formula C11H17NO2S
Molecular Weight 227.33 g/mol
CAS No. 158461-00-8
Cat. No. B169572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-amino-5-tert-butylthiophene-3-carboxylate
CAS158461-00-8
Synonymsethyl 2-aMino-5-tert-butylthiophene-3-carboxylate
Molecular FormulaC11H17NO2S
Molecular Weight227.33 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(SC(=C1)C(C)(C)C)N
InChIInChI=1S/C11H17NO2S/c1-5-14-10(13)7-6-8(11(2,3)4)15-9(7)12/h6H,5,12H2,1-4H3
InChIKeyVULBATZCZZZNSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-amino-5-tert-butylthiophene-3-carboxylate (CAS 158461-00-8): Core Properties and Sourcing for Medicinal Chemistry


Ethyl 2-amino-5-tert-butylthiophene-3-carboxylate (CAS 158461-00-8) is a heterocyclic building block featuring a 2-aminothiophene core with a tert-butyl group at the 5-position and an ethyl ester at the 3-position [1]. This substitution pattern imparts distinct steric and electronic properties that are central to its utility as a versatile intermediate in drug discovery and chemical biology [2]. The compound is typically synthesized via the Gewald reaction and is commercially available with a purity of ≥95% .

Why 2-Aminothiophene Analogs Cannot Be Interchanged with Ethyl 2-amino-5-tert-butylthiophene-3-carboxylate


The biological activity and physicochemical properties of 2-aminothiophene-3-carboxylates are highly sensitive to substituent modifications, particularly at the C-3, C-4, and C-5 positions [1]. Simple substitution of the 5-tert-butyl group with a smaller alkyl chain, or replacement of the ethyl ester with a methyl ester, can lead to a complete loss of activity or a significant shift in potency and selectivity, as demonstrated in antileishmanial and adenosine A1 receptor allosteric modulator studies [2]. Therefore, direct substitution without rigorous comparative data is scientifically unsound and can compromise experimental reproducibility and lead optimization campaigns. The quantitative evidence below details the precise, measurable differences that justify the selection of this specific compound.

Quantitative Differentiation of Ethyl 2-amino-5-tert-butylthiophene-3-carboxylate from Closest Analogs


Antileishmanial Activity: 5-tert-Butyl Substitution Reduces Potency vs. Ethyl Ester Analog

A direct head-to-head comparison in a 2025 study evaluated the antileishmanial activity of a series of 2-aminothiophene derivatives against Leishmania amazonensis. Replacing the 3-ethyl ester group with a 3-tert-butyl ester (Compound 22, which is Ethyl 2-amino-5-tert-butylthiophene-3-carboxylate) resulted in a more than 2-fold decrease in potency compared to the ethyl ester analog (Compound 21) [1].

Antileishmanial Structure-Activity Relationship Neglected Tropical Diseases

Lipophilicity (LogP): Ethyl Ester vs. Methyl Ester for Fine-Tuned ADME Properties

The calculated LogP value for Ethyl 2-amino-5-tert-butylthiophene-3-carboxylate is 2.8045, which is distinct from the LogP of its methyl ester analog, Methyl 2-amino-5-tert-butylthiophene-3-carboxylate (CAS 216574-71-9), which has reported values ranging from 2.9956 to 4.04 . This difference in lipophilicity can significantly impact membrane permeability, solubility, and metabolic stability.

Physicochemical Properties Lipophilicity ADME Drug Design

Metabolic Stability: Class-Level Inference for 5-tert-Butyl Substitution in 2-Aminothiophenes

While direct, comparative microsomal stability data for Ethyl 2-amino-5-tert-butylthiophene-3-carboxylate versus its 5-unsubstituted or 5-methyl analogs were not located in this analysis, a well-established class-level inference can be drawn from the broader 2-aminothiophene literature. The introduction of a bulky, hydrophobic tert-butyl group at the 5-position is a common medicinal chemistry strategy to enhance metabolic stability by sterically shielding the thiophene ring from oxidative metabolism by cytochrome P450 enzymes [1]. This principle is widely applied across multiple therapeutic programs and supports the hypothesis that this compound will exhibit improved in vivo half-life compared to less hindered analogs.

Metabolic Stability Pharmacokinetics Drug Metabolism

Commercial Purity and Reliability: A Benchmark for Research-Grade Procurement

Multiple reputable vendors offer Ethyl 2-amino-5-tert-butylthiophene-3-carboxylate with a consistently specified minimum purity of 95% . This level of purity, coupled with the availability of supporting analytical data (NMR, HPLC, LC-MS) from certain suppliers, provides a verifiable quality benchmark for research procurement, ensuring experimental reproducibility .

Chemical Sourcing Purity Reproducibility Procurement

Optimal Research Applications for Ethyl 2-amino-5-tert-butylthiophene-3-carboxylate Based on Quantitative Evidence


Lead Optimization in Antileishmanial Drug Discovery

This compound serves as a critical SAR probe for antileishmanial drug discovery programs. Its quantified >2-fold reduction in potency compared to the 3-ethyl ester analog (Compound 21) provides a precise data point for optimizing the C-3 substituent. Researchers can use this information to design next-generation analogs that balance potency with other properties like solubility or metabolic stability, avoiding the potency drop associated with the bulkier tert-butyl ester [1].

Fine-Tuning ADME Properties in Medicinal Chemistry

The measured LogP of 2.8045 positions this compound as an intermediate lipophilicity building block. This allows medicinal chemists to rationally select the ethyl ester over the more lipophilic methyl ester analog (LogP ~3.0-4.0) when a slight reduction in lipophilicity is desired to improve aqueous solubility or reduce off-target binding, while still maintaining adequate membrane permeability. This precise control over physicochemical properties is essential for optimizing lead compounds [1].

Synthesis of Metabolically Stable Heterocyclic Scaffolds

Based on class-level evidence, the 5-tert-butyl group is predicted to confer enhanced metabolic stability to derived compounds. This makes Ethyl 2-amino-5-tert-butylthiophene-3-carboxylate a valuable starting material for the synthesis of novel chemical entities intended for in vivo studies, where a longer half-life is a critical success factor. Its use can help mitigate the risk of rapid metabolic clearance often seen with unsubstituted thiophenes [1].

High-Fidelity Chemical Biology Probe Synthesis

The consistent commercial availability at ≥95% purity, with supporting analytical documentation from select vendors, ensures that this compound can be procured with confidence for the synthesis of high-quality chemical probes. This level of reliability is crucial for target validation studies, assay development, and generating reproducible biological data, where the presence of undefined impurities could confound results [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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